1-(4-Nitrophenyl)prop-2-en-1-ol
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6,9,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYWUWDTKLRMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924424 | |
| Record name | 1-(4-Nitrophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123232-63-3 | |
| Record name | 1-(4'-Nitrophenyl)-2-propen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123232633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The synthesis of 1-(4-nitrophenyl)prop-2-yn-1-ol primarily proceeds via nucleophilic addition of ethynylmagnesium bromide to 4-nitrobenzaldehyde. This method, adapted from protocols in heterocyclic chemistry, involves the generation of a Grignard reagent from trimethylsilylacetylene and its subsequent reaction with the aldehyde group of 4-nitrobenzaldehyde. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (−70°C to 0°C) to prevent premature quenching of the Grignard reagent.
Key steps include:
-
Formation of ethynylmagnesium bromide : Trimethylsilylacetylene reacts with n-butyllithium in THF to generate the acetylide ion, which is then transmetallated with magnesium bromide.
-
Nucleophilic attack : The acetylide attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, yielding a propargyl alkoxide intermediate.
-
Workup and isolation : Acidic quenching with saturated ammonium chloride followed by extraction with diethyl ether and purification via silica gel chromatography affords the product in moderate to high yields (55–64%).
Optimization of Reaction Conditions
Critical parameters influencing yield include:
-
Temperature control : Maintaining subzero temperatures during reagent addition minimizes side reactions such as aldehyde polymerization or over-addition.
-
Solvent purity : Anhydrous THF ensures stability of the Grignard reagent.
-
Stoichiometry : A 1.2:1 molar ratio of ethynylmagnesium bromide to aldehyde balances reactivity and cost-effectiveness.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis of 1-(4-nitrophenyl)prop-2-yn-1-ol reveals distinct signals:
-
δ 8.27 ppm (d, 2H) : Aromatic protons ortho to the nitro group.
-
δ 7.70 ppm (d, 2H) : Aromatic protons meta to the nitro group.
-
δ 5.85 ppm (s, 1H) : Hydroxyl proton of the propargyl alcohol.
¹³C-NMR data corroborate the structure, with a quaternary carbon at δ 85.2 ppm corresponding to the alkyne moiety and a nitro-bearing aromatic carbon at δ 147.8 ppm .
Chromatographic Purification
Flash chromatography using hexane/ethyl acetate (6:4) effectively separates the product from unreacted aldehyde and byproducts, achieving >95% purity as confirmed by thin-layer chromatography (TLC).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Grignard Addition | EthynylMgBr, 4-nitrobenzaldehyde | −70°C | 55–64 | >95 |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | 0°C | Quant. | >99 |
| MnO₂ Oxidation | Activated MnO₂, DCM | RT | 63 | >90 |
Challenges and Limitations
Sensitivity to Electron-Withdrawing Groups
The nitro group’s strong electron-withdrawing nature slows nucleophilic attack during Grignard addition, necessitating extended reaction times or elevated temperatures for complete conversion. Competing side reactions, such as aldehyde dimerization, further complicate scalability.
Stability of the Propargyl Alcohol
Propargyl alcohols are prone to acid-catalyzed hydration or base-induced isomerization. For instance, exposure to trace moisture during storage can lead to partial conversion to the corresponding ketone or allene . Stabilization via inert atmosphere storage or derivatization (e.g., acetylation) is recommended.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(4-nitrophenyl)prop-2-en-1-ol derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values in the micromolar range.
Case Study: Cytotoxicity Against Cancer Cells
In a comparative study, different derivatives of this compound were synthesized and tested for their anticancer properties. The results are summarized in Table 1:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis |
| B | A549 | 15.0 | Cell Cycle Arrest |
| C | HeLa | 10.0 | Apoptosis |
Material Science
Polymer Chemistry
The compound's reactivity allows it to be used as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, research has shown that polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers.
Case Study: Polymer Synthesis
A recent study focused on synthesizing poly(this compound) through radical polymerization techniques. The resulting polymer was characterized using various spectroscopic methods, revealing enhanced properties suitable for high-performance applications.
Analytical Chemistry
Spectroscopic Applications
The compound is also utilized in analytical chemistry as a standard for spectroscopic techniques such as UV-Vis and Raman spectroscopy. Its distinct absorption characteristics make it an ideal candidate for calibrating instruments and validating methodologies.
Case Study: Spectroscopic Analysis
A study explored the use of this compound in UV-Vis spectroscopy for quantitative analysis of various analytes. The calibration curve obtained demonstrated linearity over a wide concentration range, confirming its utility as a reliable standard.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with signaling pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-(4-Nitrophenyl)prop-2-en-1-one (CAS: N/A)
- Structure : Replaces the hydroxyl group with a ketone.
- Molecular Formula: C₉H₇NO₃ (vs. C₉H₉NO₃ for the alcohol).
- Properties : The ketone lacks hydrogen-bonding capability, reducing solubility in polar solvents compared to the alcohol. It exhibits a higher molecular weight (253.257 g/mol) due to additional phenyl substituents .
- Applications : Used as a precursor in chalcone synthesis, which has antimicrobial and anticancer properties .
1-(4-Methylphenyl)prop-2-yn-1-ol (CAS: 7342-07-6)
- Structure : Substitutes the nitro group with a methyl group and replaces the alkene with an alkyne.
- Molecular Formula: C₁₀H₁₀O (vs. C₉H₉NO₃).
- Properties: The alkyne group increases reactivity toward cycloaddition reactions.
Pyrazole Derivatives (e.g., 5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide)
- Structure : Incorporates a pyrazole ring fused to the 4-nitrophenyl group.
- Comparison: The pyrazole ring introduces rigidity and additional hydrogen-bonding sites, enhancing target specificity compared to the simpler propenol structure .
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- Structure : Features a dihydroxyphenyl group and a ketone.
- Synthesis: Prepared via Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde .
- Properties: The hydroxyl groups increase solubility in aqueous media, making it more suitable for biological assays than the less polar propenol derivative .
Physicochemical Properties
Hydrogen Bonding and Crystallography
- The hydroxyl group in this compound facilitates hydrogen bonding, influencing crystal packing and stability. In contrast, nitro groups alone primarily contribute to dipole-dipole interactions .
Biological Activity
1-(4-Nitrophenyl)prop-2-en-1-ol, a compound with the chemical formula C10H9NO3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a prop-2-en-1-ol backbone substituted with a nitrophenyl group. Its structure can be represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 1.0 |
| Escherichia coli | 2.0 |
| Streptococcus pneumoniae | 0.5 |
Antioxidant Properties
The compound also displays antioxidant activity, which is vital for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymatic pathways. The nitro group in the structure is believed to play a crucial role in its mechanism, potentially leading to the disruption of cellular processes in target organisms.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that it outperformed several traditional antibiotics, particularly in resistant strains like MRSA .
- Antioxidant Study : Another research project explored its antioxidant properties using different assays. The findings confirmed that the compound effectively reduced oxidative stress markers in vitro .
- Pharmacokinetic Analysis : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, indicating favorable characteristics for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Nitrophenyl)prop-2-en-1-ol, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Grignard addition to 4-nitroacetophenone derivatives or aldol condensation of 4-nitrobenzaldehyde with allylic alcohols. For example, Grignard reactions using vinyl magnesium bromide with 4-nitrobenzaldehyde analogs (e.g., similar to methods in ) require strict anhydrous conditions and controlled temperatures (0–5°C) to avoid side reactions. Solvent choice (e.g., THF vs. diethyl ether) affects reaction kinetics and selectivity. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is critical to isolate the allylic alcohol product .
Q. How can NMR spectroscopy distinguish between the E/Z isomers of this compound?
- Methodological Answer : H NMR coupling constants () between the α,β-unsaturated protons (typically 10–16 Hz for trans configurations) and C NMR chemical shifts of the allylic carbons can resolve stereochemistry. For instance, the trans isomer (E) exhibits larger coupling constants (e.g., ) compared to cis (Z) configurations. IR spectroscopy further supports this by analyzing O–H stretching frequencies, which vary with hydrogen-bonding environments .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) is widely used to calculate HOMO-LUMO gaps, dipole moments, and nitro group charge distribution. These models explain the compound’s reactivity in electrophilic substitutions or redox reactions. For accurate thermochemical data, exact-exchange terms (e.g., Becke’s 1993 functional) improve predictions of bond dissociation energies and reaction enthalpies .
Advanced Research Questions
Q. How does the nitro group in this compound influence its biological activity, and what assays validate its interactions with enzymes?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances binding to enzyme active sites via dipole interactions. In vitro assays (e.g., acetylcholinesterase inhibition) can quantify activity, while molecular docking (AutoDock Vina) models binding poses. For example, chalcone analogs with nitrophenyl groups ( ) show inhibition constants () in the µM range. Fluorescence quenching studies further characterize protein-ligand interactions .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., graph-set analysis) require re-refinement using software like SHELXL. For example, hydrogen-bonding networks in nitrophenyl derivatives often form motifs, but disorder in nitro group orientation may necessitate twin refinement or higher-resolution data (synchrotron sources). Comparative analysis with similar structures ( ) helps validate crystallographic models .
Q. How do solvent effects and substituent positioning modulate the compound’s photophysical properties?
- Methodological Answer : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) predicts UV-Vis absorption maxima. For instance, the nitro group’s para position creates a conjugated π-system, shifting to ~350 nm in ethanol. Solvatochromism studies in varying polarity solvents (e.g., cyclohexane vs. DMSO) quantify charge-transfer transitions. Transient absorption spectroscopy further probes excited-state lifetimes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
